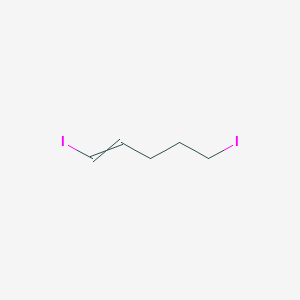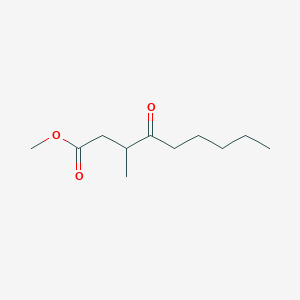![molecular formula C10H14N2O4 B14403689 4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) CAS No. 88329-97-9](/img/structure/B14403689.png)
4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is a chemical compound with a unique structure that includes a diazene linkage between two oxolan-2-one rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and specific reagents to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce simpler organic compounds.
Applications De Recherche Scientifique
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-Methyl-4-octanolide:
Pyridine, 4,4’-(1,2-ethenediyl)bis-, (E)-: This compound has a similar diazene linkage but different ring structures.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is unique due to its combination of the diazene linkage and oxolan-2-one rings. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
88329-97-9 |
|---|---|
Formule moléculaire |
C10H14N2O4 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-methyl-4-[(3-methyl-5-oxooxolan-3-yl)diazenyl]oxolan-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-9(3-7(13)15-5-9)11-12-10(2)4-8(14)16-6-10/h3-6H2,1-2H3 |
Clé InChI |
IJWIMEAVORDJEL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC1)N=NC2(CC(=O)OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


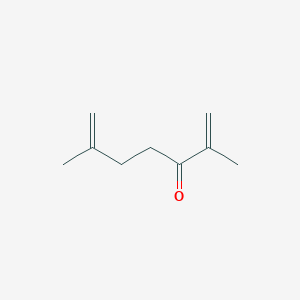
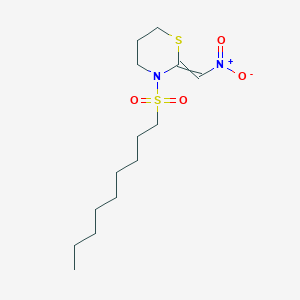
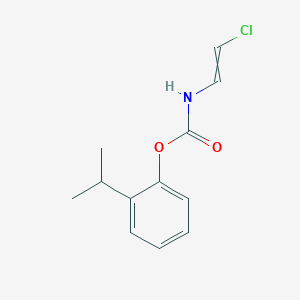
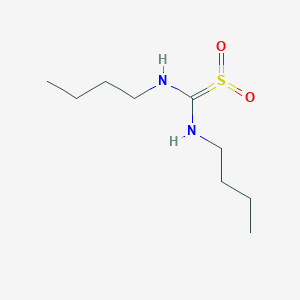
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
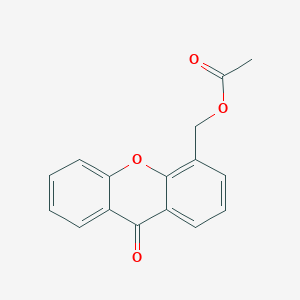
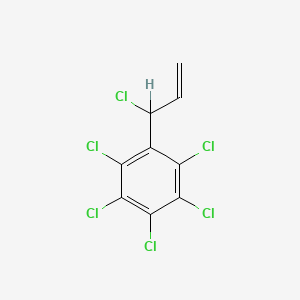
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

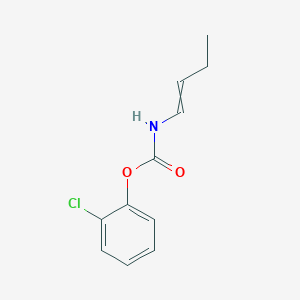
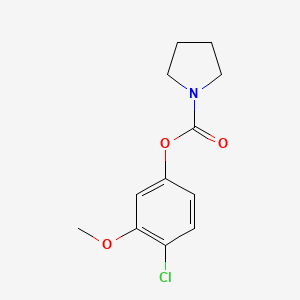
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
